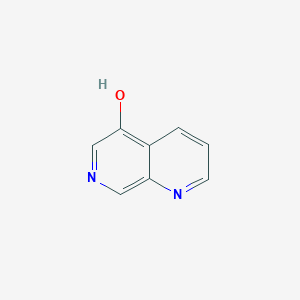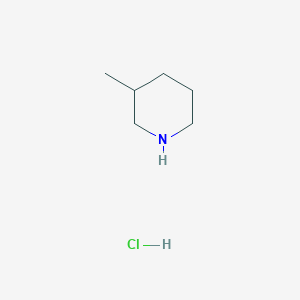
Purine, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 2-methyl-: is a derivative of purine, a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biochemical processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpurine can be achieved through various methods. One common approach involves the alkylation of purine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of 2-methylpurine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2-methylpurine.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-methylpurine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of 2-methylpurine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the purine ring. For example, halogenation can be performed using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed:
Oxidation: Formation of 2-methylpurine N-oxide.
Reduction: Formation of 2-methylpurine derivatives with reduced functional groups.
Substitution: Formation of halogenated 2-methylpurine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-methylpurine is used as a building block in the synthesis of various bioactive molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds with potential therapeutic applications.
Biology: In biological research, 2-methylpurine is used to study the role of purine derivatives in cellular processes. It serves as a tool to investigate enzyme-substrate interactions and metabolic pathways involving purines.
Medicine: 2-methylpurine derivatives have shown promise in the development of antiviral and anticancer agents. Their ability to interfere with nucleic acid synthesis makes them potential candidates for therapeutic applications.
Industry: In the industrial sector, 2-methylpurine is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-methylpurine and its derivatives involves their interaction with nucleic acids and enzymes. By incorporating into DNA or RNA, these compounds can disrupt normal cellular processes, leading to cell death or inhibition of viral replication. The specific molecular targets and pathways depend on the structure of the derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Xanthine: A purine derivative involved in the metabolism of nucleotides.
Hypoxanthine: A naturally occurring purine derivative.
Uniqueness: 2-methylpurine is unique due to the presence of a methyl group at the 2-position, which alters its chemical properties and potential applications. This modification can enhance its stability, reactivity, and biological activity compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
934-23-6 |
|---|---|
Molekularformel |
C6H6N4 |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
2-methyl-7H-purine |
InChI |
InChI=1S/C6H6N4/c1-4-7-2-5-6(10-4)9-3-8-5/h2-3H,1H3,(H,7,8,9,10) |
InChI-Schlüssel |
KMEBCRWKZZSRRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C(=N1)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


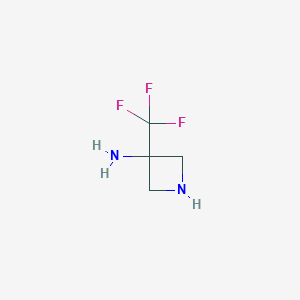
![6-Hydroxyimidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B11923439.png)


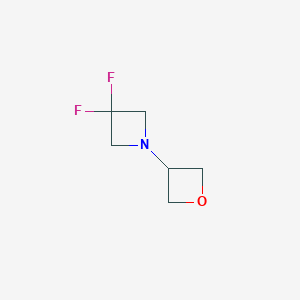
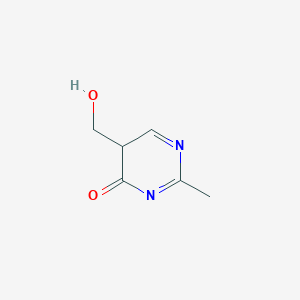

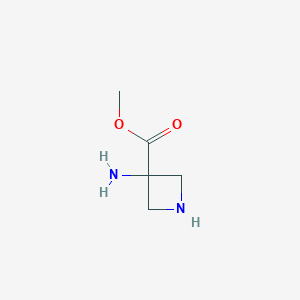
![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)


